5-Amino-N-propylpyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

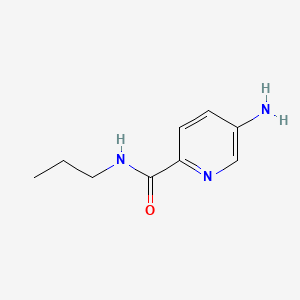

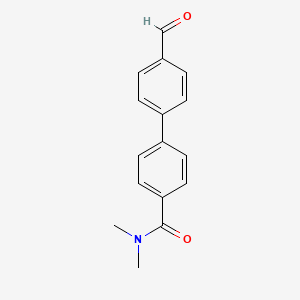

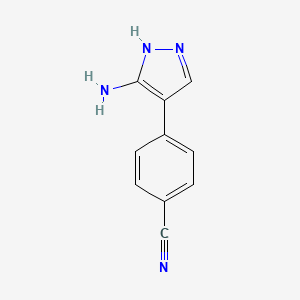

5-Amino-N-propylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 . It is also known by its CAS number 1520807-66-2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CCCNC(=O)C1=NC=C(C=C1)N . For a detailed 3D visualization of the structure, tools like VESTA or ChemSpider can be used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential to understand its function as a biomaterial . For this compound, some computed properties include a topological polar surface area of 68Ų, a rotatable bond count of 3, and an XLogP3 of 0.7 .Aplicaciones Científicas De Investigación

AMPK Activation and Metabolic Regulation

A compound closely related in function, 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), demonstrates the importance of amino carboxamides in modulating AMPK activity, a crucial enzyme in regulating metabolism and energy homeostasis. AICAr's AMPK-independent effects, such as impacting metabolism, hypoxia response, and nucleotide synthesis, suggest a complex role beyond its initial pharmacological application (Visnjic et al., 2021).

Anti-Cancer Activity

The development of acridine carboxamide Pt complexes, including 9-aminoacridine derivatives, highlights the potential of amino carboxamides in cancer chemotherapy. These complexes show activity against cisplatin-resistant cells and a different DNA sequence selectivity, indicating their promise as anti-tumor agents (Murray et al., 2014).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) underscore the role of carboxamide groups in the self-assembly and formation of supramolecular structures. Their use ranges from nanotechnology to biomedical applications, demonstrating the versatility of carboxamide moieties in designing compounds with tailored physical and chemical properties (Cantekin et al., 2012).

Pharmacology and Toxicology of Acrylamide

Acrylamide, another compound within the carboxamide family, serves as an example of the diverse applications and implications of carboxamides in food science and toxicology. Its formation in foods during processing and potential health risks underscore the need for understanding the chemistry and biochemistry of carboxamides to mitigate adverse effects (Friedman, 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-amino-N-propylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-5-11-9(13)8-4-3-7(10)6-12-8/h3-4,6H,2,5,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAAZCOQJRAGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)